2-(4-Chlorophenyl)cycloheptan-1-amine hydrochloride
Overview
Description
“2-(4-Chlorophenyl)cycloheptan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1803595-91-6. It has a molecular weight of 260.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-(4-Chlorophenyl)cycloheptan-1-amine hydrochloride” is 1S/C13H18ClN.ClH/c14-11-8-6-10(7-9-11)12-4-2-1-3-5-13(12)15;/h6-9,12-13H,1-5,15H2;1H .Physical And Chemical Properties Analysis
“2-(4-Chlorophenyl)cycloheptan-1-amine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 260.21 .Scientific Research Applications
Carbenium Ions in Substitution Reactions : Research by Yunnikova and Ésenbaeva (2018) discusses the reaction of biologically active amines with carbenium ions, including a derivative of cycloheptan-1-amine, which highlights its potential in organic synthesis and chemical reactions (Yunnikova & Ésenbaeva, 2018).
Synthesis of Clopidogrel Hydrogen Sulfate : Sashikanth et al. (2013) describe an asymmetric synthesis involving a derivative of cycloheptan-1-amine, illustrating its utility in synthesizing complex molecules (Sashikanth et al., 2013).
Antitumor and Antimonoamineoxidase Activity : A study by Markosyan et al. (2020) on derivatives of cycloheptan-1-amine found them to possess antitumor and antimonoamineoxidase activities, indicating potential therapeutic applications (Markosyan et al., 2020).
Electrophilic Amination of Phenols : Bombek et al. (2004) explored the electrophilic amination of phenols, including 4-fluorophenol, using diazenes. This research demonstrates the compound's reactivity in organic chemistry (Bombek et al., 2004).
Amination Kinetics and Mechanisms : Castro et al. (2001) studied the reactions of amines with various phenyl thionocarbonates, providing insights into the reaction mechanisms and kinetics relevant to cycloheptan-1-amine derivatives (Castro et al., 2001).
Antibacterial Activity : Mehta (2016) conducted a study on the synthesis and antibacterial activity of compounds containing a fragment similar to 4-chlorophenyl, demonstrating its potential in developing new antibacterial agents (Mehta, 2016).
Safety And Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)cycloheptan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN.ClH/c14-11-8-6-10(7-9-11)12-4-2-1-3-5-13(12)15;/h6-9,12-13H,1-5,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHJPOVIXRGZHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)N)C2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)cycloheptan-1-amine hydrochloride | |
CAS RN |
1803595-91-6 | |
Record name | Cycloheptanamine, 2-(4-chlorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803595-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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